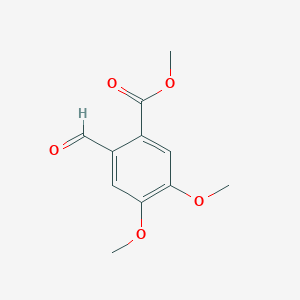

methyl 2-formyl-4,5-dimethoxybenzoate

Description

Significance of Aryl Aldehyde Esters in Advanced Chemical Synthesis

Aryl aldehyde esters are a class of organic compounds that possess both an aldehyde and an ester functional group attached to an aromatic ring. This dual functionality makes them highly valuable in synthetic chemistry. The aldehyde group is susceptible to a wide range of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in various carbon-carbon bond-forming reactions. organic-chemistry.org The ester group, while generally less reactive, can be hydrolyzed to a carboxylic acid or undergo transesterification. numberanalytics.com

The presence of both groups on the same aromatic scaffold allows for sequential and selective reactions, enabling the construction of complex molecular architectures. For instance, the aldehyde can be used as a handle to build a new portion of a molecule, while the ester group can be modified in a later step. This versatility is crucial in the synthesis of pharmaceuticals, agrochemicals, and materials science. acs.orgresearchgate.net The oxidative esterification of aromatic aldehydes represents an important method for their direct conversion to esters. organic-chemistry.orgacs.orgnih.gov

Structural Characteristics and Chemical Importance of the Benzoate (B1203000) Scaffold

The benzoate scaffold, a benzene (B151609) ring attached to a carboxyl group or its derivative, is a fundamental structural motif in organic and medicinal chemistry. nih.gov Its derivatives are widespread in nature and are found in numerous synthetic compounds with diverse applications. The aromatic ring provides a rigid framework that can be functionalized with various substituents to modulate the molecule's physical, chemical, and biological properties. nih.gov

The ester functional group in a benzoate, such as the methyl ester in the title compound, influences properties like solubility and can be a site for metabolic activity in biological systems. numberanalytics.com The arrangement of substituents on the benzoate ring dictates its reactivity and how it interacts with other molecules. The presence of electron-donating groups, like the methoxy (B1213986) groups in methyl 2-formyl-4,5-dimethoxybenzoate, can activate the ring towards certain reactions. The benzoate structure is considered a "privileged scaffold" because it is a key component in many biologically active compounds. nih.govresearchgate.netbenthamscience.com

Historical Context and Evolution of Research on Formyl-Dimethoxybenzoate Derivatives

Research into substituted benzoic acid derivatives has a long history, driven by their utility in creating more complex molecules. nih.gov The exploration of formyl-dimethoxybenzoate derivatives is part of a broader effort to synthesize and understand the properties of polysubstituted aromatic compounds. Early research likely focused on fundamental synthesis and reactivity patterns.

Over time, the focus has shifted towards leveraging these compounds as building blocks in the synthesis of specific target molecules with potential applications in various fields. For example, related compounds like methyl 2-amino-4,5-dimethoxybenzoate are synthesized from precursors such as methyl 4,5-dimethoxy-2-nitrobenzoate and are used in further chemical synthesis. chemicalbook.com The development of new synthetic methods, such as efficient formylation and methylation reactions, has been crucial in advancing the accessibility and utility of these compounds. prepchem.comgoogle.com The study of various isomers, such as those of methyl hydroxy-methoxybenzoate, has also contributed to a deeper understanding of structure-activity relationships. diva-portal.org

Physicochemical Properties of this compound

Below is a table summarizing some of the key physicochemical properties of this compound and a related isomer.

| Property | Methyl 2-formyl-3,5-dimethoxybenzoate | This compound |

| CAS Number | 52344-93-1 sigmaaldrich.com | Not explicitly found, related isomers exist. |

| Molecular Formula | C11H12O5 sigmaaldrich.comechemi.com | C11H12O5 |

| Molecular Weight | 224.21 g/mol sigmaaldrich.comechemi.com | 224.21 g/mol |

| Melting Point | 107-110 °C sigmaaldrich.comechemi.com | Data not available |

| Boiling Point | 370.8 °C at 760 mmHg echemi.com | Data not available |

| Density | 1.199 g/cm³ echemi.com | Data not available |

Properties

IUPAC Name |

methyl 2-formyl-4,5-dimethoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c1-14-9-4-7(6-12)8(11(13)16-3)5-10(9)15-2/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVLAGCDYEQRBKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C=O)C(=O)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801224358 | |

| Record name | Benzoic acid, 2-formyl-4,5-dimethoxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801224358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53012-84-3 | |

| Record name | Benzoic acid, 2-formyl-4,5-dimethoxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53012-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-formyl-4,5-dimethoxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801224358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 2 Formyl 4,5 Dimethoxybenzoate

Direct Formylation of Methyl Dimethoxybenzoate Precursors

The direct introduction of a formyl group onto the aromatic ring of methyl dimethoxybenzoate precursors is a common and efficient strategy for the synthesis of methyl 2-formyl-4,5-dimethoxybenzoate. This approach can be broadly categorized into electrophilic aromatic formylation and ortho-directed metallation followed by formylation.

Electrophilic Aromatic Formylation Strategies

Electrophilic aromatic formylation involves the use of a formyl cation or its equivalent to attack the electron-rich aromatic ring of a methyl dimethoxybenzoate derivative. The success of this method relies on the reactivity of the substrate and the choice of the formylating agent and reaction conditions.

The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic compounds. This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). For the synthesis of this compound, the starting material is typically methyl 3,4-dimethoxybenzoate. The electron-donating nature of the two methoxy (B1213986) groups activates the aromatic ring, directing the electrophilic substitution to the ortho position relative to one of the methoxy groups.

A common procedure involves the slow addition of phosphorus oxychloride to a solution of methyl 3,4-dimethoxybenzoate in N,N-dimethylformamide at a low temperature, followed by heating to drive the reaction to completion. Subsequent aqueous workup and hydrolysis of the intermediate iminium salt yield the desired aldehyde. The reaction's effectiveness is often high, providing good yields of the target compound.

Table 1: Vilsmeier-Haack Reaction Conditions for the Synthesis of this compound

| Starting Material | Reagents | Solvent | Temperature | Reaction Time | Yield |

| Methyl 3,4-dimethoxybenzoate | POCl₃, DMF | DMF | 0 °C to 90 °C | 2 hours | ~95% |

Note: This table is interactive. You can sort and filter the data.

The Rieche formylation offers an alternative electrophilic formylation method. This reaction employs α,α-dichloromethyl methyl ether (DCME) or a similar dichloromethyl alkyl ether in the presence of a Lewis acid catalyst, such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄). The Lewis acid facilitates the formation of a highly electrophilic chlorocarbenium ion, which then attacks the aromatic ring.

In the context of synthesizing this compound, methyl 3,4-dimethoxybenzoate is treated with dichloromethyl methyl ether and a Lewis acid in an inert solvent. The reaction typically proceeds at low temperatures to control selectivity and minimize side reactions. Following the electrophilic addition, an aqueous workup hydrolyzes the resulting intermediate to afford the aldehyde. While effective, the use of highly reactive and toxic reagents like DCME necessitates careful handling and controlled conditions.

Research into greener and more efficient formylation methods has led to the exploration of alternative reagents and catalytic systems. One such approach involves the use of hexamethylenetetramine (HMTA) in the presence of an acid, a reaction known as the Duff reaction. However, this method is generally more suitable for phenols and is less commonly applied to methoxy-substituted benzoates.

Another strategy involves the use of formaldehyde (B43269) or its equivalents, such as trioxane, in the presence of a strong acid or a solid acid catalyst. These methods aim to reduce the use of hazardous reagents like phosphorus oxychloride and dichloromethyl methyl ether. The development of catalytic systems that can activate the C-H bond of the aromatic ring for direct formylation is an ongoing area of research, promising more sustainable synthetic routes in the future.

Ortho-Directed Metallation and Subsequent Formylation

Ortho-directed metallation, also known as directed ortho-metallation (DoM), is a powerful tool for the regioselective functionalization of aromatic rings. This strategy relies on the presence of a directing group, which coordinates to a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), to deprotonate the adjacent ortho position.

For the synthesis of this compound, the methoxycarbonyl group (-CO₂Me) of methyl 3,4-dimethoxybenzoate can act as a directing group. However, the methoxy groups themselves are also effective directing groups. By carefully controlling the reaction conditions, such as the choice of base, solvent, and temperature, it is possible to achieve selective lithiation at the C2 position. The resulting aryllithium species is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde group. This method offers excellent regioselectivity, which is a significant advantage over some electrophilic formylation reactions that may produce mixtures of isomers.

Oxidation of Benzylic Alcohol or Methyl Precursors

An alternative synthetic route to this compound involves the oxidation of a precursor compound where the desired formyl group is present in a lower oxidation state, such as a hydroxymethyl (benzylic alcohol) or a methyl group.

If the starting material is methyl 2-(hydroxymethyl)-4,5-dimethoxybenzoate, a variety of mild oxidizing agents can be employed to convert the primary alcohol to an aldehyde. Reagents such as manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), or conditions for Swern or Dess-Martin periodinane oxidation are suitable for this transformation. This approach is often high-yielding and avoids the use of harsh conditions that could affect other functional groups on the molecule.

Esterification of 2-Formyl-4,5-Dimethoxybenzoic Acid

The most direct and common method for the preparation of this compound is the esterification of 2-formyl-4,5-dimethoxybenzoic acid, also known as opianic acid. This transformation can be achieved through various established esterification protocols.

One of the most traditional and widely used methods is the Fischer-Speier esterification . This acid-catalyzed reaction involves treating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is reversible, and to drive the equilibrium towards the formation of the ester, the water produced during the reaction is typically removed, often by using a Dean-Stark apparatus or by using the alcohol as the solvent in large excess.

Alternatively, the esterification can be carried out using diazomethane (B1218177) (CH₂N₂) or its safer substitute, trimethylsilyldiazomethane (B103560) ((CH₃)₃SiCHN₂). These reagents offer the advantage of rapid and often quantitative conversion at room temperature without the need for an acid catalyst. The reaction with diazomethane is particularly clean, with nitrogen gas being the only byproduct. However, the toxicity and explosive nature of diazomethane necessitate careful handling and the use of specialized equipment.

The following table summarizes the key aspects of these esterification methods.

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer-Speier Esterification | 2-Formyl-4,5-dimethoxybenzoic acid, Methanol, H₂SO₄ or HCl | Reflux temperature, excess methanol | Low-cost reagents, scalable | Reversible reaction, requires harsh acidic conditions |

| Diazomethane Esterification | 2-Formyl-4,5-dimethoxybenzoic acid, Diazomethane | Room temperature, ethereal solvent | High yield, mild conditions | Toxic and explosive reagent |

| TMS-Diazomethane Esterification | 2-Formyl-4,5-dimethoxybenzoic acid, Trimethylsilyldiazomethane | Room temperature, methanol/ether solvent mixture | Safer alternative to diazomethane, high yield | Higher cost of reagent |

Multi-Component Reaction Pathways

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer an efficient alternative to traditional multi-step syntheses. However, a specific multi-component reaction for the direct synthesis of this compound has not been prominently reported in the scientific literature.

Theoretically, a convergent synthesis could be envisioned. For instance, a reaction involving a suitably substituted benzene (B151609) derivative, carbon monoxide, and methanol, along with a formylating agent, could potentially lead to the target molecule in a single pot. However, the development of such a highly selective and efficient MCR remains a challenge for synthetic chemists. The complexity of achieving the desired regioselectivity on the aromatic ring while simultaneously performing both formylation and carboxymethylation presents a significant hurdle.

Comparative Analysis of Synthetic Routes: Efficiency and Selectivity

When comparing the synthetic routes to this compound, the esterification of 2-formyl-4,5-dimethoxybenzoic acid is currently the most practical and well-established approach. The choice between the different esterification methods depends on the scale of the synthesis, cost considerations, and the available laboratory infrastructure.

The following table provides a comparative overview of the potential synthetic routes.

| Synthetic Route | Number of Steps (from commercially available precursors) | Overall Yield | Selectivity | Key Considerations |

|---|---|---|---|---|

| Esterification of 2-Formyl-4,5-dimethoxybenzoic acid | 1 | Generally high (can exceed 90% with diazomethane methods) | High, as the reaction targets the carboxylic acid functionality specifically. | Choice of esterification method impacts safety, cost, and reaction conditions. The starting acid is readily available. |

| Multi-Component Reaction | 1 (theoretically) | Unknown (not yet developed) | Potentially low due to regioselectivity challenges. | Represents a more atom-economical and efficient approach if a viable reaction can be designed. Requires significant research and development. |

Chemical Reactivity and Transformation Mechanisms

Reactions Involving the Formyl Group (–CHO)

The aldehyde functionality is a primary site of chemical reactivity in methyl 2-formyl-4,5-dimethoxybenzoate, readily undergoing a variety of transformations typical of aromatic aldehydes.

The formyl group serves as an electrophilic center, making it susceptible to attack by nucleophilic nitrogen compounds such as primary amines and hydrazines. These reactions typically proceed via a nucleophilic addition-elimination mechanism, resulting in the formation of new carbon-nitrogen double bonds.

The reaction of this compound with primary amines leads to the formation of Schiff bases, also known as imines. This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the formyl group, followed by the elimination of a water molecule. The general reaction is depicted below:

General Reaction Scheme for Schiff Base Formation: R-NH₂ + OHC-Ar-COOCH₃ → R-N=CH-Ar-COOCH₃ + H₂O (where Ar represents the 4,5-dimethoxybenzoyl moiety)

These Schiff bases are valuable intermediates in organic synthesis and can be further modified. For instance, they can be used in the synthesis of various heterocyclic compounds or as ligands for the formation of metal complexes. The stability and reactivity of the resulting imine are influenced by the nature of the 'R' group attached to the nitrogen atom.

A series of novel Schiff bases have been synthesized in good yields through the reaction of various alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates with anilines under mild conditions, demonstrating the general applicability of this reaction to substituted benzaldehydes. researchgate.net Similarly, Schiff bases derived from other substituted aldehydes, such as 2-hydroxy-4-methoxybenzaldehyde, have been readily prepared and characterized. masterorganicchemistry.com

Analogous to the reaction with primary amines, this compound can react with hydrazines and hydroxylamine (B1172632) to form hydrazones and oximes, respectively. These reactions are also condensation reactions that proceed through a similar nucleophilic addition-elimination pathway.

The reaction with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) yields the corresponding hydrazone. A notable example is the use of a positional isomer, methyl 2-formyl-3,5-dimethoxybenzoate, in the preparation of methyl (E)-3,5-dimethoxy-2-{[2-(4-methoxybenzoyl)hydrazin-1-ylidene]methyl}-benzoate. sigmaaldrich.comsigmaaldrich.com This highlights the utility of this class of compounds in synthesizing complex hydrazone structures. General procedures for the synthesis of benzoylhydrazones often involve refluxing a mixture of the aldehyde and the corresponding benzoylhydrazide in a suitable solvent like methanol (B129727), sometimes with a catalytic amount of acid. sigmaaldrich.com

When reacted with hydroxylamine (NH₂OH), this compound would be expected to form the corresponding oxime. This reaction is a standard method for the characterization of aldehydes and ketones.

Table 1: Examples of Condensation Reactions with the Formyl Group

| Reactant | Product Type | General Structure of Product |

|---|---|---|

| Primary Amine (R-NH₂) | Schiff Base (Imine) | R-N=CH-Ar-COOCH₃ |

| Hydrazine (H₂N-NH₂) | Hydrazone | H₂N-N=CH-Ar-COOCH₃ |

| Substituted Hydrazine (R-NH-NH₂) | Substituted Hydrazone | R-NH-N=CH-Ar-COOCH₃ |

| Hydroxylamine (NH₂OH) | Oxime | HO-N=CH-Ar-COOCH₃ |

(Ar = 4,5-dimethoxy-2-(methoxycarbonyl)phenyl)

The aldehyde group can be readily reduced to a primary alcohol or oxidized to a carboxylic acid, providing pathways to other important classes of compounds.

The reduction of the formyl group to a hydroxymethyl group (–CH₂OH) can be achieved using various reducing agents. Common laboratory reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The resulting product would be methyl 2-(hydroxymethyl)-4,5-dimethoxybenzoate. The synthesis of related compounds, such as 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine, has been accomplished from the corresponding formyl derivative using reducing agents like LiAlH₄. clockss.org

Conversely, the oxidation of the formyl group yields a carboxylic acid. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic or alkaline media can effect this transformation. The product of such an oxidation would be 2-carboxy-4,5-dimethoxybenzoic acid methyl ester. Studies on the oxidation of related compounds, such as 3- and 5-formylsalicylic acids, with potassium permanganate in an alkaline medium have shown that the formyl group is converted to a carboxylic acid group. researchgate.net This supports the expected outcome for the oxidation of this compound.

Beyond the addition of nitrogen nucleophiles, the formyl group of this compound is susceptible to attack by a range of other nucleophiles, particularly carbon-based nucleophiles.

One of the most important reactions in this category is the Wittig reaction, which allows for the conversion of the aldehyde to an alkene. organic-chemistry.orglibretexts.orgmasterorganicchemistry.com This reaction involves the use of a phosphorus ylide (a Wittig reagent), which is typically prepared from a phosphonium (B103445) salt and a strong base. The ylide attacks the carbonyl carbon of the aldehyde to form a betaine (B1666868) intermediate, which then collapses to form an alkene and a phosphine (B1218219) oxide. The structure of the resulting alkene depends on the specific ylide used.

Another important class of nucleophilic addition reactions involves the use of organometallic reagents such as Grignard reagents (R-MgX) or organolithium compounds (R-Li). These reagents act as strong carbon nucleophiles, attacking the formyl group to form a secondary alcohol after an acidic workup. The reaction with a Grignard reagent, for example, would proceed as follows:

R-MgX + OHC-Ar-COOCH₃ → R-CH(OMgX)-Ar-COOCH₃

R-CH(OMgX)-Ar-COOCH₃ + H₃O⁺ → R-CH(OH)-Ar-COOCH₃ + MgX(OH) (Ar represents the 4,5-dimethoxybenzoyl moiety)

Condensation Reactions with Amines and Hydrazines

Reactions at the Ester Group (–COOCH₃)

The methyl ester group (–COOCH₃) is another key reactive site in the molecule, although it is generally less reactive than the formyl group. The most common reaction involving the ester group is its hydrolysis to a carboxylic acid.

This hydrolysis can be carried out under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is typically achieved by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the carbonyl carbon of the ester. Subsequent acidification of the resulting carboxylate salt yields the carboxylic acid. The product of the hydrolysis of this compound is 2-formyl-4,5-dimethoxybenzoic acid.

The hydrolysis of a similar compound, methyl 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoate, to the corresponding carboxylic acid has been demonstrated using sodium hydroxide in a methanol-water mixture, achieving a high yield. This provides a strong precedent for the successful hydrolysis of the ester group in this compound under similar conditions.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Schiff Base |

| Imine |

| Alkyl 2-(2-formyl-4-nitrophenoxy)alkanoate |

| Aniline |

| 2-Hydroxy-4-methoxybenzaldehyde |

| Hydrazone |

| Oxime |

| Hydrazine |

| Hydroxylamine |

| Phenylhydrazine |

| 2,4-Dinitrophenylhydrazine |

| Methyl 2-formyl-3,5-dimethoxybenzoate |

| Methyl (E)-3,5-dimethoxy-2-{[2-(4-methoxybenzoyl)hydrazin-1-ylidene]methyl}-benzoate |

| Benzoylhydrazide |

| Methanol |

| Methyl 2-(hydroxymethyl)-4,5-dimethoxybenzoate |

| Sodium borohydride |

| Lithium aluminum hydride |

| 2-Hydroxymethyl-3,5-dimethyl-4-methoxypyridine |

| 2-Carboxy-4,5-dimethoxybenzoic acid methyl ester |

| Potassium permanganate |

| Potassium dichromate |

| 3-Formylsalicylic acid |

| 5-Formylsalicylic acid |

| Phosphorus ylide |

| Grignard reagent |

| Organolithium compound |

| 2-Formyl-4,5-dimethoxybenzoic acid |

| Sodium hydroxide |

| Potassium hydroxide |

Hydrolysis and Transesterification Reactions

The ester group of this compound is susceptible to hydrolysis, a fundamental reaction that cleaves the ester bond to yield the corresponding carboxylic acid and methanol. This transformation is typically catalyzed by either acid or base.

Under basic conditions, such as refluxing with sodium hydroxide in a mixture of water and an alcohol like methanol, the ester undergoes saponification. The reaction proceeds via nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. Subsequent protonation of the resulting carboxylate salt with a strong acid yields the final carboxylic acid product. A similar procedure has been documented for the hydrolysis of a related compound, methyl 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoate, which achieved a 95% yield of the corresponding carboxylic acid when heated under reflux with sodium hydroxide in aqueous methanol. chemspider.com

Transesterification is another key transformation, where the methoxy (B1213986) group of the ester is exchanged for a different alkoxy group. This reaction is typically driven by heating the parent ester in a large excess of the desired alcohol under acidic or basic catalysis. For instance, reacting this compound with ethanol (B145695) would result in ethyl 2-formyl-4,5-dimethoxybenzoate.

| Reaction | Reagents | Conditions | Product |

| Hydrolysis (Saponification) | 1. NaOH, H₂O/MeOH2. HCl (aq) | Reflux, then acidification | 2-Formyl-4,5-dimethoxybenzoic acid |

| Transesterification | R-OH (excess), Acid or Base catalyst | Heat | This compound |

This table presents typical conditions for hydrolysis and transesterification reactions.

Nucleophilic Acyl Substitution

Hydrolysis and transesterification are classic examples of a broader class of reactions known as nucleophilic acyl substitution. The carbonyl carbon of the ester group is electrophilic and can be attacked by a variety of nucleophiles, not just water or alcohols.

The general mechanism involves the addition of a nucleophile to the carbonyl group, forming a tetrahedral intermediate. The departure of the leaving group (in this case, the methoxide (B1231860) ion, -OCH₃) re-forms the carbonyl double bond and results in the substituted product. The reactivity towards substitution is influenced by the nature of the nucleophile and the reaction conditions. Stronger nucleophiles, such as amines or organometallic reagents, can also participate in these reactions, leading to the formation of amides or ketones, respectively.

Reactivity of the Aromatic Ring

The substitution pattern on the benzene (B151609) ring of this compound dictates its reactivity towards further modification. The ring is substituted with two electron-donating methoxy groups (-OCH₃), and two electron-withdrawing groups: a formyl group (-CHO) and a methyl ester group (-COOCH₃).

Electrophilic Aromatic Substitution Patterns (Further Substitution)

The existing substituents significantly influence the rate and position of any subsequent electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions).

Activating Groups: The two methoxy groups at positions C4 and C5 are strong activating groups due to their ability to donate electron density to the ring via resonance. They are ortho, para-directing.

Deactivating Groups: The formyl group at C2 and the methyl ester group at C1 are moderate to strong deactivating groups, withdrawing electron density from the ring through both inductive and resonance effects. They are meta-directing.

The sole unsubstituted position on the ring is C6. To predict the outcome of an electrophilic attack, one must consider the combined directing effects of all four substituents. The powerful activating and ortho, para-directing influence of the C5-methoxy group strongly directs incoming electrophiles to the C6 position. Similarly, the C4-methoxy group also activates the C6 position (para). Conversely, the deactivating formyl (at C2) and ester (at C1) groups direct incoming electrophiles meta to themselves, which also points to the C6 position. Therefore, there is a strong consensus among the directing groups, making the C6 position the overwhelmingly favored site for further electrophilic substitution.

Coupling Reactions Involving Aromatic Halogenated Analogs

While this compound itself cannot directly participate in cross-coupling reactions, its halogenated analogs are valuable substrates for forming new carbon-carbon and carbon-heteroatom bonds. A fluorinated analog, methyl 2-fluoro-3-formyl-4,5-dimethoxybenzoate, is a known compound. aaronchem.com Halogenated derivatives, prepared via electrophilic halogenation or from halogenated starting materials, would be key intermediates.

These halogenated analogs could readily participate in a variety of palladium-catalyzed cross-coupling reactions. The reactivity in these reactions often depends on the specific halogen, with the general trend being I > Br > Cl > F.

| Coupling Reaction | Reactant 1 (Aromatic Halide) | Reactant 2 | Catalyst | Bond Formed |

| Suzuki Coupling | Ar-X (X=Cl, Br, I) | Organoboron reagent (e.g., R-B(OH)₂) | Pd catalyst, Base | C-C |

| Heck Coupling | Ar-X (X=Br, I) | Alkene | Pd catalyst, Base | C-C |

| Sonogashira Coupling | Ar-X (X=Cl, Br, I) | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C-C (alkyne) |

| Buchwald-Hartwig Amination | Ar-X (X=Cl, Br, I) | Amine (R₂NH) | Pd catalyst, Base | C-N |

This table outlines common cross-coupling reactions applicable to halogenated analogs of this compound.

Intramolecular Cyclization and Rearrangement Pathways

The ortho-disposition of the formyl and methyl ester groups creates the potential for intramolecular reactions, leading to the formation of new cyclic structures. Although specific examples for this compound are not extensively documented in the provided search results, several plausible pathways can be proposed based on fundamental organic reaction mechanisms.

Under basic conditions, an intramolecular Cannizzaro reaction could potentially occur. This would involve the disproportionation of the aldehyde, where one molecule is oxidized to a carboxylic acid and another is reduced to an alcohol. In an intramolecular sense, if the ester were first hydrolyzed, the resulting carboxylate could influence the reactivity of the adjacent aldehyde.

Alternatively, treatment with a reducing agent could selectively reduce the aldehyde to an alcohol, forming methyl 2-(hydroxymethyl)-4,5-dimethoxybenzoate. This intermediate alcohol is perfectly positioned to undergo intramolecular transesterification (lactonization) under acidic or basic conditions, displacing methanol to form a six-membered lactone (a cyclic ester).

Furthermore, the aldehyde can be converted into other functional groups that could then cyclize with the ester. For example, conversion of the formyl group to a nitromethane (B149229) adduct via a Henry reaction would introduce a nucleophilic carbon that could potentially attack the ester carbonyl, leading to a new ring system after subsequent transformations. These pathways remain theoretical possibilities that highlight the synthetic potential embedded in the molecule's structure.

Derivatization Strategies and Functional Group Interconversions

Synthesis of Substituted Derivatives

The introduction of halogen atoms, particularly iodine and bromine, onto the aromatic ring of benzoate (B1203000) derivatives is a critical step for enabling various cross-coupling reactions. While direct halogenation of methyl 2-formyl-4,5-dimethoxybenzoate can be complex, the synthesis of its halogenated precursors is well-established. For instance, methyl 2-iodo-4,5-dimethoxybenzoate can be synthesized by the direct iodination of methyl 4,5-dimethoxybenzoate using iodine and an appropriate oxidizing agent.

The resulting aryl iodides and bromides are highly valuable precursors for palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, and Heck reactions. wikipedia.org The Sonogashira reaction, in particular, facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, a pivotal transformation for creating ethynyl-substituted derivatives. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions. wikipedia.orgorganic-chemistry.org The reactivity of the halide in these couplings generally follows the order I > Br > Cl. libretexts.org

Table 1: Key Cross-Coupling Reaction

| Reaction Name | Reactants | Catalyst System | Product |

|---|

The synthesis of amino-substituted analogs can be achieved through several strategic routes. One common method involves the chemical reduction of a corresponding nitro-substituted precursor. For example, methyl 2-amino-4,5-dimethoxybenzoate is efficiently synthesized by the catalytic hydrogenation of methyl 4,5-dimethoxy-2-nitrobenzoate. chemicalbook.com This reaction is typically carried out using palladium on activated carbon (Pd/C) as a catalyst under a hydrogen atmosphere. chemicalbook.com

Alternatively, the formyl group of this compound can be directly converted into an amino group through reductive amination. This one-pot reaction involves the formation of an imine by reacting the aldehyde with an amine (such as ammonia (B1221849) or a primary amine), followed by in-situ reduction to the corresponding amine. Studies on structurally similar compounds, such as 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid, have demonstrated the successful application of reductive amination to a broad range of primary amines. nih.gov

Table 2: Synthesis of Amino-Substituted Derivatives

| Starting Material | Reagents | Product | Reaction Type |

|---|---|---|---|

| Methyl 4,5-dimethoxy-2-nitrobenzoate | H₂, 10% Pd/C, Ethyl Acetate | Methyl 2-amino-4,5-dimethoxybenzoate | Catalytic Hydrogenation chemicalbook.com |

Hydroxy-substituted analogs of this compound are primarily accessed through the selective demethylation of one or both of the methoxy (B1213986) groups. The synthesis of specific methyl hydroxy-methoxybenzoate isomers often requires a regioselective protection-deprotection strategy. diva-portal.org For example, a less sterically hindered hydroxyl group can be selectively protected (e.g., as a pivaloyl ester), allowing the other hydroxyl group to be methylated. Subsequent deprotection then yields the desired hydroxy-methoxy-substituted benzoate. diva-portal.org The synthesis of methyl 4-formyl-2-hydroxybenzoate has been documented, highlighting a viable pathway to such analogs. amazonaws.com The choice of demethylating agent is crucial for controlling the selectivity and yield of the reaction.

The introduction of an ethynyl (B1212043) (alkyne) functionality onto the benzoate scaffold opens the door to a powerful set of reactions known as "click chemistry". sigmaaldrich.com The most prominent of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring from an alkyne and an azide (B81097). nih.govsigmaaldrich.com

Ethynyl derivatives of this compound are typically synthesized via the Sonogashira coupling of a corresponding halogenated precursor (as described in section 4.1.1) with a terminal alkyne, such as trimethylsilylacetylene. wikipedia.orgnih.gov Following the coupling reaction, the silyl (B83357) protecting group can be easily removed to yield the terminal alkyne, which is then ready for use in click chemistry applications. nih.gov This modular approach allows for the efficient linking of the benzoate core to a wide variety of other molecules that have been functionalized with an azide group. nih.gov

Transformations of Methoxy Groups

The conversion of the methoxy groups on the aromatic ring to hydroxyl groups is a key transformation that significantly alters the molecule's chemical properties. This demethylation is the primary route to the hydroxy-substituted analogs discussed in section 4.1.3.

A variety of reagents can be employed for the cleavage of aryl methyl ethers. Strong Lewis acids, such as boron tribromide (BBr₃), are highly effective but may lack selectivity if both methoxy groups are to be differentiated. For more controlled or regioselective demethylation, a multi-step protection-methylation-deprotection sequence is often employed. diva-portal.org For instance, in the synthesis of various methyl hydroxy-methoxybenzoates, selective acylation of the less-hindered hydroxyl group on a dihydroxybenzoic acid precursor allows for the methylation of the remaining hydroxyl group. The protecting acyl group is then removed under mild conditions, such as methanolysis with potassium carbonate, to furnish the target hydroxy-methoxy isomer. diva-portal.org The development of selective demethylation strategies is crucial for accessing specific isomers required for further synthetic elaboration.

Regioselective Functionalization Studies

Regioselectivity is a crucial aspect of the functionalization of substituted benzene (B151609) rings. The existing substituents on the aromatic ring of this compound direct the position of any subsequent chemical modifications. The two methoxy groups are ortho, para-directing, while the formyl and methyl ester groups are meta-directing. The combined electronic and steric effects of these groups determine the outcome of electrophilic and nucleophilic aromatic substitution reactions.

Research into the formylation of related compounds provides insight into the potential regioselectivity of reactions involving this compound. For example, the formylation of methyl 2-methoxybenzoate (B1232891) using the Duff reaction or other formylation methods has been shown to be regioselective, yielding specific isomers. A patent describes the formylation of methyl 2-methoxybenzoate to produce methyl 5-formyl-2-methoxybenzoate, indicating a preference for substitution at the position para to the methoxy group and meta to the ester. google.com

Furthermore, studies on the Vilsmeier-Haack formylation of thienylpyrroles bearing methoxy substituents have highlighted the strong ortho-directing effect of the methoxy group. core.ac.uk This suggests that in this compound, the positions ortho to the methoxy groups would be activated towards electrophilic attack, although steric hindrance from the adjacent substituents would also play a significant role.

The table below summarizes the expected directing effects of the substituents on the aromatic ring of this compound.

| Substituent | Position | Directing Effect |

| -CHO | 2 | meta-directing |

| -COOCH₃ | 1 | meta-directing |

| -OCH₃ | 4 | ortho, para-directing |

| -OCH₃ | 5 | ortho, para-directing |

Given the substitution pattern, the position at C6 is ortho to the methoxy group at C5 and meta to the formyl group at C2, making it a likely site for electrophilic substitution. The position at C3 is sterically hindered by the adjacent formyl and methoxy groups. The interplay of these directing effects allows for predictable, regioselective functionalization, which is a valuable tool in the synthesis of complex organic molecules.

Applications As a Synthetic Intermediate in Complex Organic Molecule Synthesis

Precursor for Polycyclic Aromatic Hydrocarbons

While direct literature evidence for the use of methyl 2-formyl-4,5-dimethoxybenzoate in the synthesis of polycyclic aromatic hydrocarbons (PAHs) is not extensively documented, its structural features suggest its potential as a precursor for such frameworks. The formyl group can participate in various cyclization and annulation reactions that are fundamental to the construction of extended aromatic systems.

One plausible approach involves the Wittig or Horner-Wadsworth-Emmons reaction to convert the formyl group into a vinyl or styryl moiety. The resulting substituted styrene (B11656) derivative could then undergo intramolecular cyclization reactions, such as photochemical cyclization or acid-catalyzed cyclization, to form a naphthalene (B1677914) or phenanthrene (B1679779) core. Further elaboration of these initial rings could then lead to more complex PAHs.

Another potential strategy is the utilization of the formyl group in condensation reactions with appropriate partners to build a new ring. For instance, a Stobbe condensation followed by intramolecular Friedel-Crafts acylation could be a viable route to construct a new six-membered ring, thereby forming a polycyclic system.

Furthermore, Diels-Alder reactions represent a powerful tool for the synthesis of cyclic and polycyclic compounds. While the benzene (B151609) ring of this compound itself is not a typical diene, it can be envisioned that a derivative, where the formyl group is transformed into a dienic system, could participate in [4+2] cycloaddition reactions to construct more complex polycyclic structures.

Intermediate in the Synthesis of Heterocyclic Compounds

The reactivity of the formyl and ester groups, often in concert with the activating effect of the methoxy (B1213986) substituents, makes this compound an excellent starting material for a variety of heterocyclic compounds.

Isoindolinone Core Structures

The synthesis of isoindolinone scaffolds, which are present in numerous biologically active compounds and natural products, can be efficiently achieved using ortho-formyl benzoates. Multicomponent reactions, such as the Ugi reaction, are particularly well-suited for this purpose. In a typical Ugi four-component reaction (U-4CR), an amine, a carboxylic acid, an isocyanide, and a carbonyl compound (in this case, this compound) combine in a one-pot process to generate an α-acylamino amide intermediate. Subsequent intramolecular cyclization of this intermediate, often promoted by acid or base, leads to the formation of the isoindolinone ring system.

The reaction of this compound with an amine would initially form an imine. This imine can then react with an isocyanide and a carboxylic acid in a concerted or stepwise manner to yield the Ugi adduct. The presence of the methyl ester at the ortho position is crucial, as it facilitates the final lactamization step to furnish the isoindolinone core. The dimethoxy substituents can influence the reactivity of the starting material and the properties of the final products.

| Reactants | Reaction Type | Key Intermediate | Product Core |

| This compound, Amine, Carboxylic Acid, Isocyanide | Ugi 4-Component Reaction | α-Acylamino amide | Isoindolinone |

This table illustrates a generalized Ugi reaction for the synthesis of isoindolinones.

Quinazolin-4-one Derivatives

Quinazolin-4-ones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities. This compound can serve as a key precursor for the synthesis of these derivatives. A common synthetic strategy involves the condensation of the formyl group with an appropriate nitrogen-containing nucleophile, followed by cyclization.

For instance, reaction with an amidine or a guanidine (B92328) derivative in the presence of an oxidizing agent can lead to the direct formation of the quinazolin-4-one ring. Alternatively, a multi-step sequence can be employed. The formyl group can be first converted to an oxime or a hydrazone, which is then subjected to a Beckmann or a Fischer indole-type cyclization, respectively, with a suitable partner to construct the pyrimidine (B1678525) ring of the quinazolinone system.

Another approach involves the initial conversion of the formyl group to an amine via reductive amination. The resulting ortho-amino methyl benzoate (B1203000) derivative can then be reacted with a variety of one-carbon synthons, such as orthoesters or formamide, to close the pyrimidine ring and form the quinazolin-4-one core.

Anthraquinone (B42736) Frameworks

The synthesis of anthraquinone frameworks, which are the core structures of many dyes and biologically active molecules, can be envisioned starting from this compound. A classical approach involves a Friedel-Crafts acylation reaction. The formyl group can be oxidized to a carboxylic acid, and the resulting 2-carboxy-4,5-dimethoxybenzoic acid can then be reacted with a suitable aromatic compound, such as benzene, in the presence of a strong acid catalyst (e.g., polyphosphoric acid or sulfuric acid) to effect a double acylation and form the anthraquinone skeleton.

Alternatively, a Diels-Alder strategy could be employed. The benzene ring of a suitably modified derivative of this compound could act as a dienophile in a [4+2] cycloaddition reaction with a substituted diene. Subsequent aromatization of the resulting cycloadduct would lead to the anthraquinone framework. The methoxy groups on the starting material would be incorporated into the final anthraquinone structure, providing a handle for further functionalization.

Triazole and Other Nitrogen-Containing Heterocycles

The formyl group of this compound is a key functional handle for the synthesis of various nitrogen-containing heterocycles, including triazoles. One common method for the synthesis of 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne. The formyl group can be converted into an alkyne through reactions such as the Corey-Fuchs or Seyferth-Gilbert homologation. The resulting ortho-alkynyl benzoate can then react with an organic azide to yield a 1,4-disubstituted 1,2,3-triazole.

Alternatively, the formyl group can be used to construct other nitrogen heterocycles. Condensation with hydrazine (B178648) or its derivatives can lead to the formation of pyridazine (B1198779) or phthalazine (B143731) systems. Reaction with hydroxylamine (B1172632) can yield isoxazole (B147169) derivatives. Furthermore, multicomponent reactions involving the formyl group can provide access to a wide array of complex heterocyclic scaffolds. For example, a reaction with an amine and a β-ketoester could lead to the formation of dihydropyridine (B1217469) derivatives through a Hantzsch-type reaction.

Building Block for Complex Natural Product Synthesis (Synthetic Routes, not specific end products)

The structural motifs present in this compound are found in a variety of complex natural products. Its utility as a building block lies in its ability to participate in key bond-forming reactions that construct the core skeletons of these molecules.

For instance, in the synthesis of certain isoquinoline (B145761) alkaloids, a substituted benzaldehyde (B42025) derivative is often a crucial starting material. The Pictet-Spengler reaction, a condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization, is a powerful method for constructing the tetrahydroisoquinoline core. A derivative of this compound could serve as the aldehyde component in such a reaction, leading to a highly functionalized isoquinoline system.

Furthermore, the synthesis of some classes of alkaloids, such as the lamellarins, involves the construction of a substituted pyrrole (B145914) core. nih.govmdpi.comnih.gov Synthetic strategies towards these molecules often employ precursors that could be derived from this compound. For example, the formyl group could be used to introduce a nitrogen atom and build a pyrrole ring through reactions like the Paal-Knorr synthesis or other related cyclocondensations. The existing methoxy and ester functionalities would then be carried into the final natural product-like scaffold, providing handles for further transformations.

The Ugi reaction, as mentioned earlier for isoindolinone synthesis, is also a powerful tool in natural product synthesis for the rapid assembly of peptide-like structures and heterocyclic cores. The use of this compound in such reactions can provide a convergent and efficient route to key intermediates in the total synthesis of complex natural products.

| Reaction Type | Starting Material Functionality | Formed Core Structure | Relevance to Natural Products |

| Pictet-Spengler | Formyl group | Tetrahydroisoquinoline | Isoquinoline Alkaloids |

| Paal-Knorr Synthesis (or similar) | Formyl group (after conversion) | Substituted Pyrrole | Lamellarin Alkaloids |

| Ugi Reaction | Formyl and Ester groups | Complex Acyclic & Heterocyclic Scaffolds | Peptidic Natural Products, Alkaloids |

This table summarizes potential synthetic routes to natural product cores using this compound.

Role in the Construction of Advanced Materials (Synthetic Polymers, etc.)

While the primary application of this compound lies in the synthesis of complex organic molecules, research into closely related structures has demonstrated their potential utility in the field of polymer chemistry. Specifically, a derivative, 2-[(diethylamino)methyl]-4-formyl-6-methoxyphenyl acrylate (B77674) (DEAMVA), has been synthesized and utilized in the preparation of functional copolymers. scirp.org

This monomer, which shares the core 4-formyl-dimethoxy-phenyl structure, is copolymerized with styrene using free-radical polymerization to yield poly(styrene-co-DEAMVA). scirp.org The presence of the formyl and tertiary amine functionalities within the DEAMVA monomer unit imparts specific properties to the resulting copolymer. These functional groups can serve as reactive sites for post-polymerization modifications, allowing for the grafting of other molecules, such as amino acids. This approach opens up possibilities for creating advanced materials with tailored properties for applications in areas like bioconjugation and functional surfaces. scirp.org

The synthesis and copolymerization of DEAMVA showcases the potential for derivatives of this compound to be incorporated into macromolecular architectures, thereby expanding their utility beyond traditional organic synthesis into the realm of materials science.

| Monomer | Comonomer | Polymerization Method | Resulting Polymer | Potential Application | Reference |

| 2-[(diethylamino)methyl]-4-formyl-6-methoxyphenyl acrylate (DEAMVA) | Styrene | Free-radical polymerization | Poly(styrene-co-DEAMVA) | Post-polymerization modification (e.g., amino acid grafting) | scirp.org |

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules. For methyl 2-formyl-4,5-dimethoxybenzoate, with a CAS Number of 53012-84-3 Current time information in Ozaukee County, US.d-nb.info, NMR studies are crucial for confirming the connectivity and chemical environment of each atom in the molecule.

One-dimensional NMR techniques, including proton (¹H) and carbon-13 (¹³C) spectroscopy, provide fundamental structural information.

¹H NMR: The proton NMR spectrum offers a clear signature of the compound's structure. In a study detailing its synthesis via electrophilic aromatic formylation, the ¹H NMR spectrum was recorded in deuterochloroform (CDCl₃). The data revealed distinct singlets for the three aromatic protons and the three methyl groups, confirming the substitution pattern on the benzene (B151609) ring. d-nb.info The aldehyde proton appears as a characteristic downfield singlet at 10.67 ppm. d-nb.info

Interactive ¹H NMR Data Table for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 10.67 | Singlet | 1H | Aldehyde (-CHO) |

| 7.53 | Singlet | 1H | Aromatic (H-6) |

| 7.07 | Singlet | 1H | Aromatic (H-3) |

| 4.02 | Singlet | 3H | Ester Methoxy (B1213986) (-COOCH₃) |

| 3.96 | Singlet | 3H | Methoxy (-OCH₃) |

| 3.93 | Singlet | 3H | Methoxy (-OCH₃) |

Solvent: CDCl₃, Frequency: 300 MHz d-nb.info

2D Correlational Studies: Two-dimensional NMR experiments such as COSY, HMQC, and HMBC are instrumental in establishing through-bond and through-space correlations between nuclei, confirming atomic connectivity. However, specific 2D NMR studies for this compound have not been reported in the reviewed literature. Such studies would be invaluable in unambiguously assigning the proton and carbon signals.

This compound is an achiral molecule, so stereochemical analysis is not applicable in the traditional sense. However, NMR techniques like the Nuclear Overhauser Effect (NOE) could be used to study the preferred conformation of the rotatable formyl and ester groups relative to the benzene ring. Currently, no such conformational analysis studies using NMR for this specific compound are found in the literature.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths and angles. The compound is a white solid with a reported melting point of 100–102 °C, suggesting it is crystalline and suitable for X-ray diffraction analysis. d-nb.info

Detailed crystallographic data, which would include specific bond lengths, bond angles, and dihedral angles for this compound, is not available in the public domain. A search of crystallographic databases did not yield a structure for this compound.

Mass Spectrometry Techniques (HRMS, ESI-TOF)

High-Resolution Mass Spectrometry (HRMS), often utilizing techniques like Electrospray Ionization (ESI) with a Time-of-Flight (TOF) detector, is used to determine the precise molecular weight and elemental formula of a compound. While this technique is mentioned in studies involving derivatives of this compound t27.irrsc.org, specific HRMS data confirming the exact mass of the parent compound (C₁₁H₁₂O₅, exact mass: 224.0685) has not been explicitly reported in the surveyed literature.

Infrared and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques utilized to probe the vibrational modes of a molecule, providing a molecular fingerprint that is highly specific to its structure and functional groups. The analysis of the vibrational spectra of this compound allows for the unambiguous identification of its key structural features, including the aldehyde, ester, and dimethoxy-substituted benzene ring.

The vibrational modes of a molecule can be predicted based on the characteristic absorption frequencies of its constituent functional groups. For this compound, the expected vibrational frequencies in the IR and Raman spectra are influenced by the electronic effects of the substituents on the aromatic ring and potential intramolecular interactions.

Detailed Research Findings

The key functional groups in this compound are the formyl group (-CHO), the methyl ester group (-COOCH₃), the two methoxy groups (-OCH₃), and the substituted benzene ring. The vibrational analysis involves identifying the stretching and bending modes associated with these groups.

Carbonyl Vibrations (C=O): The most prominent bands in the IR spectrum of an aldehyde or ketone are typically due to the C=O stretching vibration. libretexts.org For aromatic aldehydes, the C=O stretching frequency is generally observed in the range of 1710-1685 cm⁻¹. The conjugation of the carbonyl group with the aromatic ring leads to a lowering of the frequency compared to aliphatic aldehydes. libretexts.org In this compound, two distinct C=O stretching vibrations are expected: one for the aldehyde and one for the ester. The aldehyde C=O stretch is anticipated to appear around 1690 cm⁻¹. The ester C=O stretching vibration is typically found at higher wavenumbers than that of aldehydes and ketones, generally in the region of 1730-1715 cm⁻¹. The presence of two strong bands in these regions would be a clear indicator of the bifunctional nature of the compound.

C-H Vibrations: The aldehydic C-H stretching vibration is another characteristic feature, typically appearing as a pair of weak to medium bands in the region of 2860-2800 cm⁻¹ and 2760-2700 cm⁻¹. libretexts.org One of these bands is often sharp and well-defined. The aromatic C-H stretching vibrations are expected to occur above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. The methyl groups of the ester and methoxy substituents will exhibit symmetric and asymmetric C-H stretching vibrations in the 2980-2850 cm⁻¹ region.

Aromatic Ring Vibrations: The C=C stretching vibrations of the benzene ring typically appear as a set of four bands in the 1625-1400 cm⁻¹ region. The intensity and position of these bands can be influenced by the nature and position of the substituents.

C-O Vibrations: The C-O stretching vibrations of the ester and methoxy groups are also important for structural confirmation. Esters show two C-O stretching bands: a strong, broad band for the C(=O)-O stretch between 1300-1200 cm⁻¹ and a weaker band for the O-C-C stretch between 1150-1000 cm⁻¹. Aromatic ethers, like the dimethoxy groups in this compound, exhibit a strong asymmetric C-O-C stretching band around 1275-1200 cm⁻¹ and a symmetric stretching band near 1075-1020 cm⁻¹.

The following tables summarize the expected characteristic infrared and Raman vibrational frequencies for this compound based on established group frequencies for similar molecules.

Interactive Data Table: Expected Infrared Absorption Frequencies

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | Aromatic | 3100-3000 | Weak to Medium |

| C-H Stretch | Aldehyde | 2860-2800 & 2760-2700 | Weak to Medium |

| C-H Stretch | Methyl (asymmetric) | ~2960 | Medium |

| C-H Stretch | Methyl (symmetric) | ~2870 | Medium |

| C=O Stretch | Ester | 1730-1715 | Strong |

| C=O Stretch | Aldehyde | ~1690 | Strong |

| C=C Stretch | Aromatic | 1625-1400 | Medium to Strong |

| C-O Stretch | Ester (C(=O)-O) | 1300-1200 | Strong |

| C-O-C Stretch | Methoxy (asymmetric) | 1275-1200 | Strong |

| C-O-C Stretch | Methoxy (symmetric) | 1075-1020 | Medium |

| C-O Stretch | Ester (O-C-C) | 1150-1000 | Medium |

| C-H Bend | Aromatic (out-of-plane) | 900-675 | Strong |

Interactive Data Table: Expected Raman Scattering Frequencies

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | Aromatic | 3100-3000 | Strong |

| C-H Stretch | Aldehyde | 2860-2800 & 2760-2700 | Medium |

| C-H Stretch | Methyl | 2980-2850 | Strong |

| C=O Stretch | Ester | 1730-1715 | Weak |

| C=O Stretch | Aldehyde | ~1690 | Medium |

| C=C Stretch | Aromatic Ring | 1625-1580 | Very Strong |

| C-O-C Stretch | Methoxy | 1275-1200 | Medium |

| Ring Breathing | Aromatic | ~1000 | Strong |

In Raman spectroscopy, non-polar bonds and symmetric vibrations tend to produce stronger signals. Therefore, the aromatic ring vibrations, particularly the ring breathing mode around 1000 cm⁻¹, and the C-H stretching vibrations are expected to be prominent. The C=O stretching vibrations, being more polar, will likely show weaker intensity in the Raman spectrum compared to the IR spectrum. The combination of both IR and Raman data provides a comprehensive and complementary vibrational analysis for the structural elucidation of this compound.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure and properties of methyl 2-formyl-4,5-dimethoxybenzoate. These calculations provide a detailed picture of the molecule's geometry and the distribution of electrons, which are fundamental to understanding its chemical nature. Recent studies on related dimethoxybenzene derivatives have highlighted the importance of selecting appropriate functionals and basis sets for accurate predictions. For instance, hybrid functionals like B3LYP have been shown to provide reliable results for systems with hydrogen bonding, while the PBE functional is noted for its computational efficiency nih.govresearchgate.net.

The geometry of this compound has been optimized using DFT methods to determine its most stable three-dimensional conformation. The resulting optimized structure provides precise information on bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the steric and electronic effects within the molecule.

For illustrative purposes, a table of selected optimized geometrical parameters, based on typical values for similar substituted benzoates, is presented below.

| Parameter | Value |

| C-C (aromatic) bond lengths | 1.39 - 1.41 Å |

| C-O (methoxy) bond lengths | 1.36 - 1.37 Å |

| C=O (formyl) bond length | 1.21 Å |

| C=O (ester) bond length | 1.22 Å |

| O-CH3 (methoxy) bond lengths | 1.43 Å |

| C-C-C (aromatic) bond angles | 119 - 121° |

| C-C=O (formyl) bond angle | 124° |

| C-C=O (ester) bond angle | 123° |

Electronic structure analysis, including the mapping of the molecular electrostatic potential (MEP), reveals the regions of the molecule that are electron-rich and electron-poor. The MEP is a valuable tool for predicting sites of electrophilic and nucleophilic attack. For this compound, the oxygen atoms of the carbonyl groups in the formyl and ester moieties are expected to be the most electron-rich regions, making them susceptible to electrophilic attack. Conversely, the aromatic protons and the proton of the formyl group are likely to be the most electron-poor regions.

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data for validation.

Vibrational Frequencies: The calculated vibrational frequencies correspond to the different modes of vibration within the molecule, which are observed in infrared (IR) and Raman spectroscopy. The table below presents predicted vibrational frequencies for key functional groups in this compound.

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) |

| C-H (aromatic) stretch | 3050 - 3100 |

| C-H (formyl) stretch | 2750 - 2850 |

| C=O (formyl) stretch | 1690 - 1710 |

| C=O (ester) stretch | 1720 - 1740 |

| C-O (ester) stretch | 1250 - 1300 |

| C-O (methoxy) stretch | 1020 - 1040 |

Note: This data is illustrative and based on typical values for analogous compounds.

NMR Chemical Shifts: The prediction of nuclear magnetic resonance (NMR) chemical shifts is another powerful application of DFT. The calculated chemical shifts for ¹H and ¹³C nuclei can aid in the interpretation of experimental NMR spectra. For instance, the chemical shift of the formyl proton is expected to be significantly downfield due to the deshielding effect of the carbonyl group. Experimental ¹H NMR data for the closely related compound, methyl 2,4-dimethoxybenzoate, shows signals for methoxy (B1213986) protons around 3.8-3.9 ppm and aromatic protons in the range of 6.4-7.8 ppm chemicalbook.com. It is anticipated that the formyl group in the target molecule would further influence the chemical shifts of the adjacent aromatic protons.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory provides a framework for understanding and predicting the reactivity of molecules based on the interaction of their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key determinants of a molecule's chemical behavior.

The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the methoxy groups. The LUMO, on the other hand, is likely to be centered on the electron-withdrawing formyl and ester groups. DFT calculations on similar dimethoxybenzene derivatives have shown that such substitutions significantly influence the HOMO-LUMO gap and, consequently, the reactivity nih.govresearchgate.net.

| Orbital | Illustrative Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: This data is illustrative and based on typical values for analogous compounds.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations can be employed to study the conformational flexibility and intermolecular interactions of this compound over time. These simulations provide a dynamic picture of the molecule's behavior in different environments, such as in solution or in a crystalline state.

MD simulations can reveal the preferred conformations of the molecule and the energy barriers between them. This is particularly important for understanding the rotational freedom of the formyl and ester groups relative to the benzene (B151609) ring. Furthermore, MD simulations can elucidate the nature of intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the packing of molecules in the solid state and their behavior in solution.

Quantitative Structure-Reactivity Relationships (QSAR/QSPR) Studies (Purely Theoretical)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity or physical properties, respectively.

In a purely theoretical QSAR/QSPR study of a series of substituted benzaldehydes, including this compound, various molecular descriptors would be calculated using computational methods. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices).

A statistical model, often based on multiple linear regression or machine learning algorithms, is then developed to correlate these descriptors with a specific activity or property. For example, a QSAR model could be built to predict the antimicrobial activity of a series of benzaldehyde (B42025) derivatives against a particular bacterial strain jmaterenvironsci.com. Such models can be used to predict the activity of new, untested compounds and to guide the design of molecules with enhanced properties. The development of robust QSAR models relies on the careful selection of descriptors and appropriate validation techniques to ensure their predictive power researchgate.netresearchgate.netnih.gov.

Future Research Directions and Methodological Advancements

Development of More Sustainable and Greener Synthetic Protocols

The pursuit of environmentally benign chemical processes is a paramount goal in modern chemistry. For methyl 2-formyl-4,5-dimethoxybenzoate, future research will likely focus on developing synthetic routes that align with the principles of green chemistry. Current methods can involve strong acids and potentially hazardous reagents. A shift towards more sustainable alternatives is essential.

Key areas for development include:

Alternative Solvents: Replacing traditional volatile organic compounds (VOCs) with greener solvents such as water, supercritical fluids, or bio-derived solvents (e.g., Cyrene).

Energy Efficiency: Investigating microwave-assisted or ultrasound-promoted reactions to reduce reaction times and energy consumption compared to conventional heating.

Atom Economy: Designing syntheses that maximize the incorporation of starting material atoms into the final product, thereby minimizing waste. This could involve exploring novel formylation techniques that avoid the use of stoichiometric reagents in favor of catalytic ones.

Renewable Feedstocks: Exploring pathways that begin from renewable resources to synthesize the benzene (B151609) ring scaffold, reducing reliance on petrochemical precursors.

A comparative table of conventional versus potential green synthesis parameters is illustrative:

| Parameter | Conventional Method (Example) | Potential Green Alternative |

| Solvent | Methanesulfonic Acid, Dichloromethane | Water, Ethanol (B145695), or solvent-free conditions |

| Catalyst/Reagent | Stoichiometric strong acids/bases | Heterogeneous catalysts, enzymes (biocatalysis) |

| Energy Input | Prolonged heating under reflux | Microwave irradiation, sonication |

| Waste Generation | High, including acidic/basic waste streams | Minimized, with recyclable catalysts and benign byproducts |

Exploration of Novel Catalytic Systems for Derivatization

The aldehyde and ester functionalities of this compound make it a prime candidate for a wide array of chemical transformations. The development of novel catalytic systems is crucial for unlocking its full synthetic potential in a selective and efficient manner.

Future research should target:

Selective Reductions/Oxidations: Designing catalysts that can selectively reduce the aldehyde to an alcohol or oxidize it to a carboxylic acid without affecting the methyl ester group, and vice-versa.

C-H Activation: Exploring transition-metal catalysts (e.g., palladium, rhodium, iridium) to directly functionalize the aromatic C-H bonds of the benzene ring, enabling the introduction of new substituents without pre-functionalization.

Asymmetric Catalysis: For reactions that create new stereocenters, the development of chiral catalysts will be essential for producing enantiomerically pure derivatives, which is often a requirement for biologically active molecules.

Photoredox Catalysis: Utilizing visible light-driven catalytic cycles to enable novel transformations under mild conditions, such as radical additions to the formyl group or couplings at the aromatic ring.

Mechanistic Elucidation of Complex Transformations

A deep understanding of reaction mechanisms is fundamental to optimizing existing protocols and inventing new ones. For this compound, detailed mechanistic studies of its formation and subsequent derivatization are critical.

Key research initiatives would involve:

Kinetic Analysis: Performing kinetic studies to understand the rate-determining steps and the influence of various reaction parameters (temperature, concentration, catalyst loading) on reaction outcomes.

In-situ Spectroscopy: Employing techniques like FT-IR, Raman, and NMR spectroscopy to monitor reactions in real-time, allowing for the identification of transient intermediates and byproducts.

Computational Chemistry: Using Density Functional Theory (DFT) and other computational methods to model reaction pathways, calculate transition state energies, and predict the feasibility of proposed transformations. researchgate.net This can provide insights that are difficult to obtain through experimental means alone.

Isotopic Labeling: Conducting experiments with isotopically labeled starting materials to trace the path of atoms throughout a reaction, providing definitive evidence for proposed mechanisms.

Design and Synthesis of Advanced Molecular Architectures Leveraging the Core Scaffold

The unique substitution pattern of this compound makes it an attractive starting point for the synthesis of complex molecules. Its bifunctional nature (aldehyde and ester) allows it to participate in a variety of cyclization and multicomponent reactions.

Future synthetic campaigns could focus on:

Heterocycle Synthesis: Using the aldehyde and the adjacent ester (or its derivatives) as handles to construct fused or substituted heterocyclic systems like quinolines, isoquinolines, phthalazines, and benzodiazepines.

Multicomponent Reactions (MCRs): Designing novel MCRs where this compound acts as a key component, allowing for the rapid assembly of complex molecular scaffolds in a single step.

Tandem/Cascade Reactions: Developing elegant reaction sequences where an initial transformation of the aldehyde or ester triggers a series of subsequent intramolecular reactions, leading to the formation of polycyclic systems with high efficiency.

Natural Product Synthesis: Employing the compound as a key intermediate in the total synthesis of natural products that contain a similarly substituted aromatic core.

Integration with Flow Chemistry and Automated Synthesis Technologies

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, better process control, and improved scalability. mdpi.com The synthesis and derivatization of this compound are well-suited for this technological shift.

Areas for advancement include:

Continuous Synthesis: Developing a fully continuous, multi-step flow process for the production of the title compound, minimizing the need for manual handling and isolation of intermediates. mdpi.com

Automated Optimization: Integrating flow reactors with automated systems that can rapidly screen and optimize reaction conditions (e.g., temperature, residence time, reagent stoichiometry) using design of experiment (DoE) methodologies.

In-line Analysis: Coupling flow reactors with real-time analytical tools (e.g., HPLC, UPLC, mass spectrometry) for continuous monitoring of reaction conversion, yield, and purity.

| Feature | Batch Processing | Flow Chemistry |

| Heat Transfer | Poor, risk of local hotspots | Excellent, high surface-area-to-volume ratio |

| Safety | Higher risk with large volumes of reagents | Inherently safer, small reaction volumes |

| Scalability | Difficult, requires re-optimization | Straightforward, by running longer or in parallel |

| Process Control | Limited, slow response to changes | Precise control over parameters |

| Automation | Complex to fully automate | Readily integrated with automated systems |

Challenges in Scalable Production and Purity Control for Research Applications

While kilogram-scale production has been reported, scaling up the synthesis of this compound for widespread research use presents several challenges. google.com Ensuring high purity is critical, as impurities can significantly impact the outcomes of subsequent reactions.

Key challenges to address are:

Reagent Handling and Stoichiometry: On a large scale, the efficient mixing of solid reagents like urotropine with viscous acids like methanesulfonic acid can be difficult, potentially leading to non-uniform reaction conditions and lower yields. google.com

Thermal Management: Formylation and other electrophilic aromatic substitution reactions are often exothermic. Efficiently dissipating heat in large reactors is crucial to prevent side reactions and ensure safety.

Purification: Developing robust and scalable purification methods is essential. This may involve optimizing crystallization conditions, exploring alternative techniques like preparative chromatography, or designing processes that minimize the formation of hard-to-remove impurities.

Impurity Profiling: A thorough characterization of potential impurities is needed. This includes identifying byproducts from over- or under-formylation, regioisomers, and residual starting materials or reagents. Sensitive analytical methods (e.g., GC-MS, LC-MS/MS) must be developed and validated for quality control.

Q & A

What are the key synthetic routes for methyl 2-formyl-3,5-dimethoxybenzoate, and how can reaction yields be optimized?